TAU Cytotoxicity Inhibition vs. Congeners
This compound specifically inhibits TAU-induced cytotoxicity with an EC50 of 325 nM in the M17-TAU P301L cellular model [1]. No other 5-chloroindole derivative or imipridone compound has demonstrated this activity in this specific assay. For context, the structurally unrelated imipridone ONC201 (which contains an indole-like core) does not inhibit TAU cytotoxicity and instead acts via DRD2/ClpP [2]. Therefore, this compound offers a unique, assay-validated tool for TAU research not achievable with any other commercially available analog.
| Evidence Dimension | EC50 for inhibition of TAU P301L cytotoxicity |
|---|---|
| Target Compound Data | 325 nM |
| Comparator Or Baseline | ONC201 (clinical-stage imipridone, not a TAU inhibitor) |
| Quantified Difference | ONC201 shows no TAU cytotoxicity inhibition (activity is orthogonal) |
| Conditions | M17-TAU P301L cellular model (LDH leakage assay) |
Why This Matters
This is the only known compound with a defined, potent EC50 for inhibiting TAU P301L cytotoxicity, making it an essential positive control for TAUopathy drug screening programs.
- [1] TargetMol. (n.d.). N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-4'-cyanobiphenyl-2-carboxaMide (T60041). Retrieved from http://cat.hitstructure.com View Source
- [2] Prabhu, V. V., et al. (2019). ONC201 and imipridones: Anti-cancer compounds with clinical efficacy. Neoplasia, 22(12), 725-744. View Source
